molecular formula C6H13O7P B1219090 2-Hydroxyethyl methacrylate phosphate CAS No. 52628-03-2

2-Hydroxyethyl methacrylate phosphate

Cat. No.: B1219090
CAS No.: 52628-03-2
M. Wt: 228.14 g/mol
InChI Key: POLZHVHESHDZRD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hydroxyethyl methacrylate phosphate primarily targets metallic surfaces and biological tissues such as dentin, enamel, and bones . It has a high affinity towards metal ions , making it an effective chelating agent. In the biomedical field, it interacts strongly with dental and bone tissues, enhancing adhesion and facilitating cell proliferation .

Mode of Action

The compound interacts with its targets through a process known as copolymerization . This involves the combination of this compound with other monomers to form a polymeric network . The phosphate group in the compound readily ionizes in low or high pH solutions, making it a polyelectrolyte . This property allows it to form multiple attachment sites on metallic surfaces, improving adhesive properties .

Biochemical Pathways

The compound affects the polymerization pathway. It is involved in free radical polymerization, photopolymerization, and controlled radical polymerization . These processes lead to the formation of polymers with complex architectures, exhibiting properties such as fire-proofing resistance, anticorrosion, and biocompatibility .

Result of Action

The primary result of the action of this compound is the formation of polymers with unique properties. These polymers exhibit fire-proofing resistance, improved adhesive properties, and are useful for anticorrosion . In the biomedical field, they facilitate cell adhesion and mineralization, expanding their application in tissue engineering and dental composites .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The compound’s phosphate group readily ionizes in low or high pH solutions, influencing its reactivity . Additionally, the presence of water and temperature can influence transitions within the polymer networks formed by the compound .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl methacrylate phosphate plays a crucial role in biochemical reactions, particularly in the formation of hydrogels. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance cell adhesion and mineralization when copolymerized with ethylene glycol methacrylate phosphate . The phosphate groups in this compound readily ionize in different pH environments, making it a polyelectrolyte that can interact with a wide range of biomolecules .

Cellular Effects

This compound influences various cellular processes. It has been observed to facilitate cell adhesion and proliferation, which are critical for tissue engineering applications . Additionally, it can induce DNA double-strand breaks and apoptosis in certain cell types, such as human gingival fibroblasts . This compound also affects cell signaling pathways and gene expression, contributing to its cytotoxic and genotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions due to its high affinity, acting as a chelating absorbent . The compound’s phosphate groups can interact with various biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit esterases in the oral cavity, which contributes to its stability and prolonged effects . Additionally, this compound can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to esterases in the oral cavity . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged cytotoxic and genotoxic effects . The stability and degradation of this compound are critical factors in its application in biomedical fields .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance cell adhesion and proliferation, making it useful for tissue engineering . At higher doses, it can induce toxic effects, such as apoptosis and DNA damage . These threshold effects are important considerations for its safe and effective use in biomedical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be degraded by esterases into methacrylic acid, which is a primary product of its metabolism . This degradation process can influence metabolic flux and metabolite levels, affecting the overall cellular metabolism . The interaction of this compound with enzymes and cofactors is crucial for understanding its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s hydrophilic nature allows it to diffuse easily through tissues, making it effective for biomedical applications . Understanding its transport and distribution is essential for optimizing its use in different settings .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is important for its role in cellular processes, such as enzyme inhibition and gene expression regulation . The compound’s ability to localize within cells enhances its effectiveness in various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl methacrylate phosphate can be synthesized through the reaction of 2-hydroxyethyl methacrylate with phosphorus pentoxide (P2O5) in the presence of a catalyst. The reaction typically involves the following steps :

    Reactants: 2-Hydroxyethyl methacrylate and phosphorus pentoxide.

    Catalyst: Polyoxometalates (POMs) such as [TEAH]3PW12O40 and H3PW12O40.

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 90°C, under an inert atmosphere to prevent oxidation.

The reaction proceeds as follows:

2-Hydroxyethyl methacrylate+P2O52-Hydroxyethyl methacrylate phosphate\text{2-Hydroxyethyl methacrylate} + \text{P2O5} \rightarrow \text{this compound} 2-Hydroxyethyl methacrylate+P2O5→2-Hydroxyethyl methacrylate phosphate

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl methacrylate phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or photoinitiators are commonly used.

    Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.

Major Products Formed

Properties

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.H3O4P/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h7H,1,3-4H2,2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLZHVHESHDZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

503550-05-8, 24599-21-1 (monomer)
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate, homopolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl methacrylate phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

52628-03-2
Record name Methacryloyloxyethyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52628-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl methacrylate phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Hydroxyethyl methacrylate phosphate (HEMAP) acts as a reactive flame retardant by altering the thermal degradation pathway of polymers. [, , ] When incorporated into a material, HEMAP decomposes at elevated temperatures, releasing phosphoric acid. [] This acid catalyzes the dehydration of the polymer, promoting the formation of a stable char layer on the material's surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thereby hindering further combustion. [, ]

A: The hydroxyl group of HEMAP forms hydrogen bonds with both the silver nanowires and the polyurethane resin within the paste. [] This interaction improves the dispersion and stability of the silver nanowires within the organic resin matrix, preventing their aggregation and maintaining the paste's conductivity.

A: Yes, research demonstrates the use of bis-(2-hydroxyethyl methacrylate) phosphate, a similar compound, as a coupling agent for functionalizing superparamagnetic nanobeads. [] This modification enables the efficient isolation of genomic DNA from human whole blood, highlighting the potential of such compounds in bioseparation.

A: The presence of the phosphate group in HEMAP is crucial for its flame-retardant properties. [, ] Additionally, the hydroxyl group enables its use in applications requiring hydrogen bonding, such as stabilizing silver nanowires in conductive pastes. [] The methacrylate group allows for polymerization, making it a suitable component for UV-curable coatings. [, ]

A: HEMAP, often combined with other monomers like triallyl cyanurate, can be incorporated into UV-curable coatings to impart flame retardancy. [] The UV-curing process allows for rapid and energy-efficient coating formation, making it suitable for industrial applications. [, ]

A: While the provided research papers don't directly address battery applications, the use of a HEMAP hydrogel membrane with 3D interconnected nanopores significantly improved ion transport and energy conversion in an osmotic power generator. [] This finding suggests potential applications in enhancing ion conductivity in battery electrolytes, although further research is needed.

A: While the provided research doesn't explicitly discuss the environmental impact of HEMAP, one study highlights the development of a biodegradable poly(lactide) blend film incorporating a "superefficient flame retardant" poly(this compound). [] This suggests potential avenues for developing environmentally friendly HEMAP-based materials.

A: Researchers commonly use techniques like Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA) to characterize HEMAP and its modified materials. [, ] Scanning electron microscopy (SEM) provides insights into the morphology of materials containing HEMAP, such as the char layer formed during combustion. [, ]

A: Future research could explore the use of HEMAP in developing sustainable and recyclable flame-retardant materials. [] Further investigations into its potential for enhancing battery performance and optimizing its use in bioseparation applications are also promising avenues. Additionally, understanding the long-term environmental impact of HEMAP and exploring its biodegradability will be crucial for its sustainable application.

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